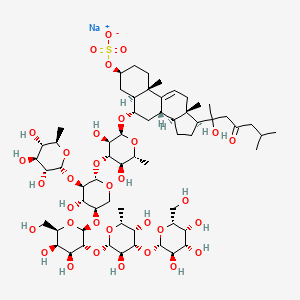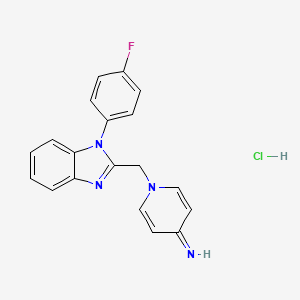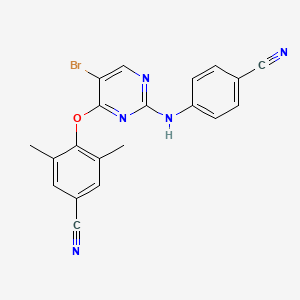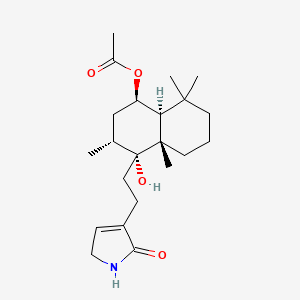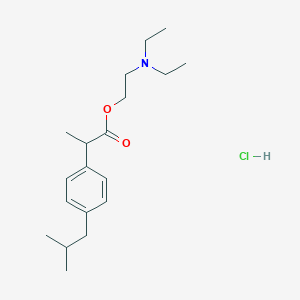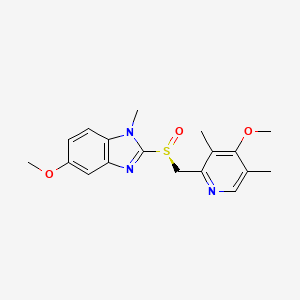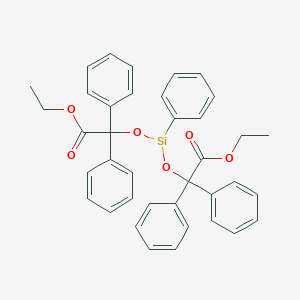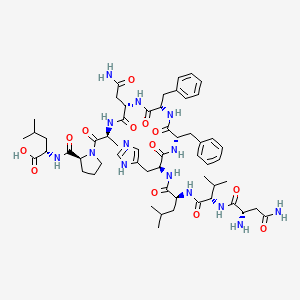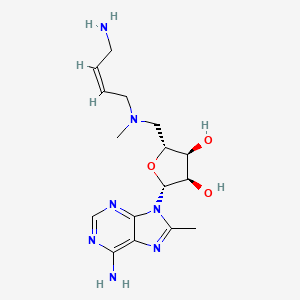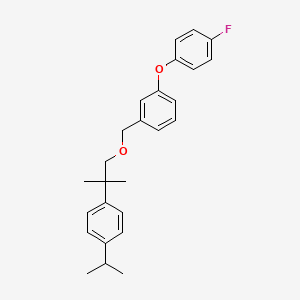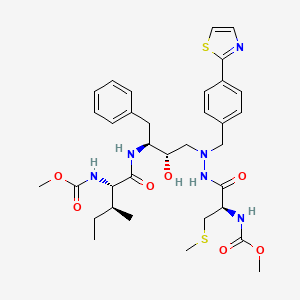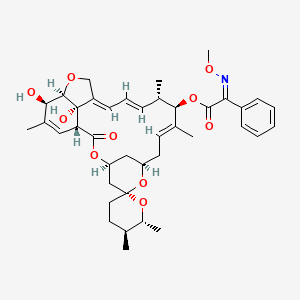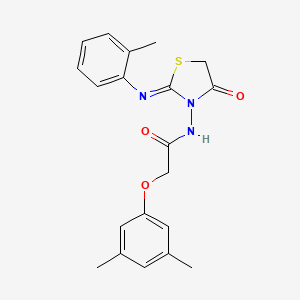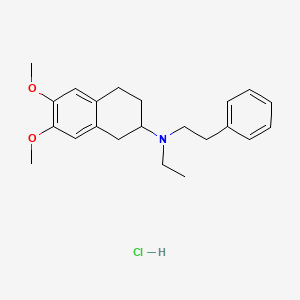
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride is a synthetic organic compound. It belongs to the class of naphthalenamines, which are known for their diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a naphthalene ring system substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a series of cyclization reactions.
Substitution Reactions: Introduction of methoxy groups at the 6 and 7 positions can be achieved through electrophilic aromatic substitution.
Amine Alkylation: The N-ethyl and N-(2-phenylethyl) groups are introduced via alkylation reactions using appropriate alkyl halides.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels.
Pathways Involved: It may modulate signaling pathways, such as neurotransmitter release or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-naphthalenamine: Lacks the N-ethyl and N-(2-phenylethyl) groups.
6,7-Dimethoxy-2-naphthalenamine: Lacks the tetrahydro and N-ethyl groups.
Uniqueness
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
116680-70-7 |
|---|---|
Molecular Formula |
C22H30ClNO2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-ethyl-6,7-dimethoxy-N-(2-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-4-23(13-12-17-8-6-5-7-9-17)20-11-10-18-15-21(24-2)22(25-3)16-19(18)14-20;/h5-9,15-16,20H,4,10-14H2,1-3H3;1H |
InChI Key |
NGVGPPYUNXCTGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC1=CC=CC=C1)C2CCC3=CC(=C(C=C3C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


